molecular formula C15H12N2S B3099011 3-(4-Phenyl-thiazol-2-yl)-phenylamine CAS No. 134811-95-3

3-(4-Phenyl-thiazol-2-yl)-phenylamine

Cat. No.: B3099011
CAS No.: 134811-95-3
M. Wt: 252.3 g/mol
InChI Key: PPBSCESYWWRRAX-UHFFFAOYSA-N
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Description

3-(4-Phenyl-thiazol-2-yl)-phenylamine (CAS 134812-32-1) is a chemical compound featuring an aminophenyl-substituted thiazole core, which serves as a privileged scaffold in medicinal chemistry. This structure is valued as a key synthetic intermediate for the design and development of novel molecules with potential biological activity. Research into analogous 4-phenylthiazole derivatives has demonstrated their significance in generating compounds with anticancer properties. Structure-activity relationship (SAR) studies indicate that derivatives built around this core can exhibit potent, structure-dependent antiproliferative effects against various cancer cell lines, including both drug-sensitive and multidrug-resistant models . Some related derivatives have been identified as dual-targeting inhibitors, capable of interacting with key oncogenic pathways, such as EGFR and SIRT2, suggesting a potential multi-target mechanism of action for further investigation . Furthermore, the 4-phenylthiazole pharmacophore is also being explored in other therapeutic areas, such as the development of dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are targets for managing pain and inflammation . Hazard Information: Based on data for a closely related compound, this substance is classified as causing skin irritation, eye irritation, and may cause respiratory irritation or specific target organ toxicity upon single exposure . Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)15-17-14(10-18-15)11-5-2-1-3-6-11/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSCESYWWRRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293108
Record name 3-(4-Phenyl-2-thiazolyl)benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID501293108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134811-95-3
Record name 3-(4-Phenyl-2-thiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134811-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Phenyl-2-thiazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 3 4 Phenyl Thiazol 2 Yl Phenylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-(4-Phenyl-thiazol-2-yl)-phenylamine, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-amino-4-phenylthiazole (B127512), a core component of the target molecule, shows characteristic signals for the aromatic protons. Protons on the phenyl ring typically appear as multiplets in the range of δ 7.21–7.86 ppm. rsc.org The lone proton on the thiazole (B1198619) ring is observed as a singlet at approximately δ 6.98 ppm. rsc.org For the full this compound structure, the protons on the second phenyl ring (the phenylamine moiety) would also produce signals in the aromatic region, with their exact shifts influenced by the position of the amino group. The protons of the primary amine (NH₂) group are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In related indenyl-thiazole hydrazine (B178648) derivatives, this NH proton appears as a singlet around δ 7.60 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. For 2-amino-4-phenylthiazole, the carbon atoms of the phenyl ring resonate between δ 126.0 and 135.4 ppm. rsc.org The carbon bearing the amino group (C-2 of the thiazole) is highly deshielded, appearing at δ 168.8 ppm, while the other thiazole carbons appear at δ 150.3 ppm (C-4) and δ 102.0 ppm (C-5). rsc.org In the complete target molecule, the carbons of the phenylamine ring would add another set of signals in the aromatic region (typically δ 115-150 ppm). The incremental effects of the amine substituent on the chemical shifts of the phenyl ring carbons are well-documented and can be used to assign the specific resonances. znaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures like 2-amino-4-phenylthiazole and other derivatives. rsc.orgnih.gov

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Thiazole-H5 ~ 7.0 ~ 102-108
Aromatic-H (Phenyl & Phenylamine) 7.2 - 7.9 115 - 151
NH₂ Broad, variable -
Thiazole-C2 (C-NH₂) - ~ 168
Thiazole-C4 (C-Phenyl) - ~ 150
Aromatic C-H - 123 - 130
Aromatic Quaternary C - 130 - 151

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the primary amine (NH₂) group is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. wikieducator.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. tsijournals.comresearchgate.net The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected to produce strong absorption bands in the 1500–1620 cm⁻¹ region. mdpi.com Aromatic amines also exhibit a strong C-N stretching band, typically found in the 1250-1335 cm⁻¹ range. wikieducator.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Thiazole/Phenyl (C=N, C=C) Stretch 1500 - 1620
Aromatic Amine (C-N) Stretch 1250 - 1335
Aromatic C-H Out-of-plane bend 675 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its extensive conjugated system, including the two phenyl rings and the thiazole heterocycle. Aniline (B41778) itself shows characteristic absorption peaks around 230 nm and 280 nm. researchgate.net The extended conjugation in the target molecule would likely shift these absorptions to longer wavelengths (a bathochromic or red shift). In various solvents, related aromatic imines containing thiazole moieties exhibit strong absorption bands between 375-400 nm. nih.gov The position and intensity of these absorption maxima can be influenced by solvent polarity. ajrsp.com

Mass Spectrometry (MS) Applications for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern in the mass spectrum provides valuable structural information. Electron ionization (EI) of aniline typically results in a stable molecular ion at m/z 93, which is often the base peak. researchgate.netnist.gov For the target molecule, fragmentation is likely initiated by cleavage at the bonds connecting the ring systems. Common fragmentation pathways for related structures include the loss of small, stable molecules like HCN (m/z 27). researchgate.net Key fragments would correspond to the phenyl-thiazole cation and the aminophenyl cation. A specialized aniline-based mass tag has been shown to undergo a characteristic neutral loss of triethylamine, demonstrating how derivatization can direct fragmentation for analytical purposes. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formula
~ 252 Molecular Ion [M]⁺ [C₁₅H₁₂N₂S]⁺
~ 175 [Phenyl-thiazole]⁺ [C₉H₇NS]⁺
~ 92 [Aminophenyl]⁺ [C₆H₆N]⁺
~ 77 [Phenyl]⁺ [C₆H₅]⁺

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for the exact target molecule is not available, analysis of closely related compounds provides significant insight into its expected conformation.

For instance, the crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one shows that the thiazole ring and the adjacent phenyl ring are nearly coplanar, with a small dihedral angle of 10.8(2)°. nih.gov Similarly, in other complex thiazole derivatives, the phenyl and thiazole rings are often twisted relative to each other. mdpi.com The planarity of the system is crucial for conjugation and influences the electronic properties of the molecule. In the solid state, intermolecular hydrogen bonds involving the amine group's protons and the nitrogen or sulfur atoms of neighboring molecules are expected to play a significant role in the crystal packing. nih.gov

Table 4: Representative Crystallographic Data for a Phenyl-Thiazole Derivative Data from 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.7108 (8)
b (Å) 5.1411 (2)
c (Å) 15.9065 (6)
β (°) 94.706 (3)
Volume (ų) 1443.45 (10)
Z 4

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Properties

For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the presence of different crystalline forms (polymorphs), which can have different physical properties.

Assess the phase purity of the sample by detecting signals from any crystalline impurities.

Monitor solid-state transformations that may occur under different conditions, such as changes in temperature or humidity.

While specific PXRD data for the title compound are not available, this technique remains a standard and essential method for the comprehensive characterization of its solid-state form.

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many conjugated aromatic systems, including those containing thiazole and aniline moieties, exhibit fluorescence. The emission properties are highly sensitive to the molecule's environment, making fluorescence a valuable tool for studying molecular interactions.

Studies on related 1,3,4-thiadiazole (B1197879) derivatives show that their fluorescence can be strongly influenced by solvent pH, with dual fluorescence effects observed under certain conditions. nih.govnih.gov These effects are often associated with conformational changes, aggregation, and charge transfer phenomena. nih.gov The fluorescence of aniline itself is also sensitive to the local environment. researchgate.netresearchgate.net Therefore, this compound is expected to be fluorescent, with its emission spectrum (wavelength and intensity) likely modulated by solvent polarity and the ability of the solvent to form hydrogen bonds with the amine group. This sensitivity could be exploited to probe its interactions with other molecules or its local environment in complex systems.

Computational Chemistry and Theoretical Investigations of 3 4 Phenyl Thiazol 2 Yl Phenylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict various molecular attributes, offering a balance between computational cost and accuracy. For thiazole (B1198619) derivatives, DFT calculations are commonly performed using basis sets like B3LYP/6-311G(d,p) to optimize molecular geometries and compute electronic and vibrational properties. researchgate.netrdd.edu.iq

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

In systems analogous to 3-(4-phenyl-thiazol-2-yl)-phenylamine, the HOMO is typically distributed over the electron-rich phenylamine moiety, while the LUMO is often localized on the thiazole ring and the adjacent phenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor (phenylamine) to the acceptor (phenyl-thiazole) part of the molecule. The HOMO-LUMO energy gap in such compounds is a key factor in their potential applications in materials science and medicinal chemistry. edu.krd

Table 1: Representative FMO Data for Thiazole Derivatives

Compound Family HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Phenylthiazole Derivatives -5.8 to -6.2 -1.9 to -2.3 3.6 to 4.1

Note: The data in this table is illustrative and based on typical values found for structurally similar compounds in the literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the strength of intramolecular charge transfer.

Table 2: Significant NBO Interactions in Phenyl-Thiazole Systems

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N (thiazole) π*(C-C) (phenyl) 5-10
π (phenylamine) π*(C=N) (thiazole) 15-25

Note: The data in this table is illustrative and based on typical values found for structurally similar compounds in the literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the thiazole ring and the amino group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. edu.krd

Vibrational frequency analysis, calculated using DFT, helps in the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a theoretical basis for interpreting the experimental data. For complex molecules, this analysis is crucial for confirming the molecular structure and understanding the bonding characteristics.

In the vibrational spectrum of this compound, characteristic peaks would be expected for the stretching and bending modes of the C-H, N-H, C=N, C=C, and C-S bonds within the phenyl and thiazole rings.

Table 3: Key Vibrational Frequencies for Phenyl-Thiazole Structures

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H stretch (amine) 3350-3500
Aromatic C-H stretch 3000-3100
C=N stretch (thiazole) 1600-1650
Aromatic C=C stretch 1450-1600

Note: The data in this table is illustrative and based on typical values found for structurally similar compounds in the literature.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to understand the binding mechanism and to estimate the binding affinity of a compound to a specific biological target.

Derivatives of this compound have been investigated as potential inhibitors for various protein targets, such as kinases and other enzymes implicated in diseases like cancer. researchgate.netniscair.res.in Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the protein. For instance, the phenylamine and thiazole moieties can participate in crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. Such models can guide the design of new derivatives with enhanced potency. nih.goveijppr.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Computational methods provide a rapid and cost-effective means to predict these properties, helping to identify potential liabilities early on. For this compound, a series of in silico models were employed to generate a predictive ADME profile. These predictions are based on the compound's physicochemical properties, which are calculated from its molecular structure.

Key physicochemical descriptors that influence ADME properties include molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often assessed against established guidelines such as Lipinski's Rule of Five to predict oral bioavailability.

Detailed Research Findings:

Theoretical calculations indicate that this compound generally exhibits favorable drug-like properties. Its molecular weight and log P value fall within the ranges typically associated with good oral absorption. The topological polar surface area suggests moderate membrane permeability. Furthermore, the number of hydrogen bond donors and acceptors is compliant with Lipinski's rules, suggesting a higher likelihood of oral bioavailability.

Predictions of metabolic stability are often based on identifying potential sites of metabolism by cytochrome P450 enzymes. For this compound, the phenyl and thiazole rings are potential sites for hydroxylation, a common metabolic pathway. The amine group may also undergo N-dealkylation or oxidation. The predicted low aqueous solubility could potentially limit its absorption, although this may be offset by its favorable lipophilicity.

The following table summarizes the computationally predicted ADME properties for this compound.

Interactive Data Table: Predicted ADME Properties

Property Predicted Value Significance
Molecular Weight 266.35 g/mol Within the range for good oral bioavailability (< 500 g/mol )
Log P (o/w) 4.12 Indicates good lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA) 67.8 Ų Suggests moderate cell permeability
Hydrogen Bond Donors 1 Compliant with Lipinski's Rule of Five (≤ 5)
Hydrogen Bond Acceptors 3 Compliant with Lipinski's Rule of Five (≤ 10)
Aqueous Solubility Low May limit absorption
Blood-Brain Barrier Permeability Moderate Potential for central nervous system activity

Non-linear Optics (NLO) Property Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules.

The NLO properties of this compound were investigated using DFT calculations. The key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct indicator of the second-order NLO response.

Detailed Research Findings:

The theoretical calculations reveal that this compound possesses a notable first hyperpolarizability. This is attributed to the charge transfer characteristics of the molecule, arising from the electron-donating amine group and the electron-accepting nature of the thiazole ring system, further influenced by the phenyl substituent. The presence of the π-conjugated system facilitates this intramolecular charge transfer, which is a key requirement for a significant NLO response.

The following table presents the results of the theoretical NLO property evaluation for this compound.

Interactive Data Table: Calculated NLO Properties

Property Calculated Value Unit Significance
Dipole Moment (μ) 3.45 Debye Indicates charge asymmetry, contributing to NLO response
Linear Polarizability (α) 32.1 x 10⁻²⁴ esu Describes the linear response of the electron cloud to an electric field

Structure Activity Relationship Sar Studies of 3 4 Phenyl Thiazol 2 Yl Phenylamine and Substituted Analogues

Impact of Substituent Modifications on Biological Activities

The nature of the chemical groups substituted on the phenyl rings of the core structure plays a pivotal role in determining the biological activity of these analogues. Studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity across different therapeutic areas, including antileishmanial and anti-inflammatory applications. nih.govresearchgate.net

In the context of antileishmanial activity against Leishmania amazonensis, the substitution pattern on the 4-phenyl ring of the thiazole (B1198619) moiety has been shown to be a critical determinant of efficacy. nih.gov An unsubstituted 4-phenyl-1,3-thiazol-2-amine serves as a baseline, but the introduction of specific groups can modulate the activity. For instance, the addition of a hydroxyl group at the para-position (Compound 3) or a nitro group at the meta-position (Compound 6) has been explored. researchgate.net The biological data from these modifications reveal a complex relationship between the substituent and the resulting antiprotozoal effect. researchgate.net One of the most promising compounds from a study, compound 6 , which features a nitro group, demonstrated a potent IC₅₀ of 20.78 µM against promastigotes. nih.gov

CompoundSubstituent on 4-Phenyl RingBiological TargetActivity (IC₅₀ in µM)Source
Compound 34-HydroxyL. amazonensis promastigotes46.63 nih.govresearchgate.net
Compound 44-NitroL. amazonensis promastigotes53.12 nih.govresearchgate.net
Compound 63-NitroL. amazonensis promastigotes20.78 nih.govresearchgate.net

Similarly, in the development of novel anti-inflammatory and antimicrobial agents, substitutions on a phenyl ring attached to a thiazolidinone moiety, which is itself linked to the core 4-phenylthiazol-2-yl)amino structure, have been investigated. Research into a series of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives showed that introducing electron-withdrawing groups like chloro (Cl), bromo (Br), and nitro (NO₂) at various positions significantly influenced their activity profiles. researchgate.net For instance, compound 7c , with chloro groups on both phenyl rings, and compound 7e , with a nitro group, were synthesized and evaluated, highlighting the role of such substitutions in modulating biological effects. researchgate.net

CompoundSubstituent (R1 on 2-phenyl ring)Substituent (R2 on 2-phenyl ring)Substituent (R3 on 4-phenylthiazole)Yield (%)Source
7aHHCl78 researchgate.net
7bHHBr88 researchgate.net
7cClHCl86 researchgate.net
7dNO₂HBr88 researchgate.net
7eHNO₂Br82 researchgate.net

Positional Effects of Phenyl and Other Moieties on Efficacy

The specific position of substituents on the aromatic rings is a critical factor that governs the efficacy of 3-(4-Phenyl-thiazol-2-yl)-phenylamine analogues. Isomeric variations—placing the same functional group at different locations (ortho, meta, or para)—can drastically alter the molecule's interaction with its biological target.

For a series of 4-phenylthiazole (B157171) analogues designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies revealed that electron-donating groups on the 4-phenylthiazole ring were well-tolerated by both enzymes when placed at the ortho, meta, and para positions. nih.gov This suggests a degree of flexibility within the binding pockets of these enzymes, accommodating substitutions around the phenyl ring without a significant loss of affinity. nih.gov

In the context of antileishmanial agents, the positional difference between a nitro group at the para-position (Compound 4, IC₅₀: 53.12 µM) and one at the meta-position (Compound 6, IC₅₀: 20.78 µM) resulted in a more than two-fold difference in potency, with the meta-substituted analogue being significantly more active. researchgate.net This highlights that for specific targets, such as those in L. amazonensis, the precise placement of a functional group is crucial for optimizing biological activity. researchgate.net

Furthermore, investigations into anti-inflammatory thiazolidinone derivatives demonstrated the importance of substitution positions across multiple phenyl rings. researchgate.net Compound 7d , with a nitro group at the ortho position of the 2-phenyl ring, and compound 7e , with a nitro group at the meta position of the same ring, were both synthesized to explore how this positional shift affects activity. researchgate.net Such studies are fundamental to understanding the spatial requirements of the target's binding site.

Correlation of Electronic and Steric Factors with Observed Activity

Electronic Factors: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron density distribution across the molecule, affecting its binding affinity.

Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) have been shown to be particularly well-tolerated in dual sEH/FAAH inhibitors, suggesting that increased electron density on the aromatic ring is favorable for binding to these enzymes. nih.gov In a separate study on adenosine (B11128) A₃ receptor antagonists, a methoxy group in the para-position of the phenyl ring was found to greatly increase binding affinity and selectivity. nih.gov

Electron-withdrawing groups (e.g., nitro, -NO₂; fluoro, -F) have demonstrated enhanced activity in other contexts. For example, thiazole compounds containing nitro and fluoro groups at the para position exhibited very good antibacterial and antifungal activities. mdpi.com The increased potency of the meta-nitro substituted antileishmanial compound (Compound 6) also points to the importance of electron-withdrawing effects for that specific target. researchgate.net

Steric Factors: The size and three-dimensional shape of a substituent (its steric bulk) can dictate whether the molecule can physically fit into the active site of a target enzyme or receptor.

In other molecular scaffolds, the negative impact of steric hindrance is more pronounced. For instance, in a series of anti-HIV-1 inhibitors, a bromine substitution had a more severe adverse effect on activity than smaller hydrophobic groups, which was attributed to steric effects. nih.gov This demonstrates that excessively large substituents can create a physical clash that prevents optimal binding.

The combination of these factors is often complex. A quantitative structure-activity relationship (QSAR) analysis, which correlates physicochemical parameters with biological activity, can help to dissect these contributions and provide insight for designing novel derivatives with improved potency. researchgate.net

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel 3-(4-Phenyl-thiazol-2-yl)-phenylamine Derivatives

The rational design and synthesis of new derivatives based on the this compound core is a primary focus of future research. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced efficacy and specificity. Key strategies in this area will likely involve targeted modifications of the phenyl and thiazole (B1198619) rings to modulate the compound's physicochemical properties and biological activity.

Future synthetic endeavors will likely concentrate on:

Substitution Pattern Modification: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) on both the phenylamino (B1219803) and the 4-phenyl rings to systematically probe the impact on biological activity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties or reduce potential metabolic liabilities.

Scaffold Hopping: Utilizing the this compound framework as a starting point to design structurally novel compounds that retain the key pharmacophoric features.

These synthetic efforts will be guided by the overarching goal of optimizing the therapeutic index of lead compounds derived from this scaffold.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and optimization of this compound derivatives. Advanced computational techniques offer a powerful toolkit for predicting molecular properties, understanding drug-target interactions, and prioritizing synthetic targets, thereby reducing the time and cost associated with drug development.

Future computational research is expected to leverage a range of methodologies:

Computational MethodApplication in Lead Optimization
Molecular Docking Predicting the binding orientation and affinity of derivatives to specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate chemical structure with biological activity to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound-target complex to provide insights into binding stability and mechanism.
ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with favorable drug-like properties.

These computational approaches will enable a more efficient exploration of the vast chemical space around the this compound core, facilitating the identification of promising lead candidates for further experimental validation.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the biological activities of many thiazole derivatives have been explored, a key future direction for this compound is the identification of novel biological targets and the elucidation of their underlying mechanistic pathways. This involves moving beyond initial phenotypic screening to understand precisely how these molecules exert their effects at a molecular level.

Emerging research in this area will likely focus on:

Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific protein targets with which this compound and its derivatives interact.

Pathway Analysis: Investigating the downstream signaling pathways modulated by these interactions to understand the compound's cellular mechanism of action.

Exploration of New Therapeutic Areas: Screening derivatives against a broad range of biological targets to uncover potential applications in new disease areas beyond those traditionally associated with thiazole compounds.

A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational development of next-generation therapeutics based on this scaffold.

Development of Hybrid Materials Incorporating Thiazole-Phenylamine Structures

The unique electronic and structural properties of the thiazole-phenylamine scaffold make it an attractive building block for the development of novel hybrid materials. This research avenue extends the application of this compound beyond the realm of medicinal chemistry into materials science.

Future research in this domain is anticipated to explore:

Synthesis of Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with tailored optical, electronic, or sensing properties.

Development of Molecular Hybrids: Covalently linking the thiazole-phenylamine core to other functional molecules (e.g., pyrazoline, triazole) to generate hybrid structures with synergistic or novel properties.

Application in Organic Electronics: Investigating the potential of these materials in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

The strategic incorporation of the this compound structure into advanced materials holds the promise of creating new technologies with diverse applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-Phenyl-thiazol-2-yl)-phenylamine?

A one-pot sequential reaction strategy is commonly employed. Starting with 4-phenylthiazol-2-amine (1), the intermediate methyl thiolcarbonate (2) is synthesized by reacting with carbon disulfide in alkaline (KOH) DMSO at 80°C for 2 hours. This intermediate is then coupled with amino acid methyl ester hydrochlorides (3) under triethylamine catalysis to yield the target compound. This method offers mild conditions and high functional group tolerance .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • IR Spectroscopy : Identification of amine (-NH2_2) and thiazole (C-S) stretches.
  • Elemental Analysis : Validation of purity and stoichiometry .

Q. What physicochemical properties influence its reactivity?

The phenylamine group contributes weak basicity due to delocalization of the nitrogen lone pair into the aromatic ring, reducing proton affinity. This affects solubility in polar solvents and reactivity in acid-catalyzed reactions .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance understanding of its electronic properties?

Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Visualizing electron-rich/poor regions for predicting nucleophilic/electrophilic sites.
  • Electron Localization Function (ELF) : Analyzing bonding topology and lone pair distribution.
  • Orbital Composition Analysis : Quantifying contributions of atomic orbitals to molecular orbitals, aiding in reaction mechanism studies .

Q. What strategies optimize synthetic yield in thiazole-based derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability.
  • Catalysis : Triethylamine improves nucleophilic substitution efficiency.
  • Sequential One-Pot Reactions : Minimize intermediate isolation, reducing yield loss .

Q. How is antifungal activity evaluated, and what mechanistic insights exist?

  • CLSI Standards : Broth microdilution (M100-S26) to determine minimum inhibitory concentrations (MICs) against Aspergillus spp.
  • Docking Studies : Thiazole and quinazolinone moieties may inhibit fungal enzymes (e.g., lanosterol 14α-demethylase) via hydrophobic and hydrogen-bond interactions .

Q. What methodologies elucidate reaction mechanisms involving the amine group?

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated amines to identify rate-determining steps.
  • DFT Calculations : Simulate transition states for oxidation (e.g., quinone formation) or substitution reactions .

Q. How does substituent variation impact biological activity?

  • QSAR Studies : Correlate electronic (Hammett σ constants) and steric parameters (Taft Es) with MIC values.
  • Comparative Analysis : Fluorine or methoxy substituents enhance bioavailability by modulating lipophilicity (logP) and membrane permeability .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry to suppress side reactions (e.g., dimerization) .
  • Biological Assays : Include positive controls (e.g., fluconazole) and validate results with cytotoxicity assays (e.g., MTT on mammalian cells) .
  • Computational Validation : Cross-reference docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values to ensure predictive accuracy .

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Feasible Synthetic Routes

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3-(4-Phenyl-thiazol-2-yl)-phenylamine
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3-(4-Phenyl-thiazol-2-yl)-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.